molecular formula C18H11ClN2OS B2502428 (Z)-4-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide CAS No. 313550-13-9

(Z)-4-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2502428
CAS No.: 313550-13-9
M. Wt: 338.81
InChI Key: TXSHIQPLVMGQSE-UHFFFAOYSA-N
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Description

(Z)-4-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound featuring a naphthothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide typically involves the formation of the naphthothiazole ring followed by the introduction of the benzamide moiety. One common method involves the cyclization of 2-naphthylamine with carbon disulfide and an appropriate halogenating agent to form the naphthothiazole core. Subsequent reactions with 4-chlorobenzoyl chloride under basic conditions yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(Z)-4-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: mCPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphtho[2,1-d]thiazole-4,9-dione derivatives, while substitution reactions can introduce various functional groups at the chloro position .

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its activity against various bacterial strains, making it a candidate for developing new antibiotics .

Medicine

In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. Its ability to interact with specific molecular targets in cancer cells makes it a promising compound for drug development .

Industry

Industrially, this compound is used in the development of advanced materials, including organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of (Z)-4-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis, leading to cell death. In anticancer research, it inhibits key enzymes involved in cell proliferation, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2OS/c19-13-8-5-12(6-9-13)17(22)21-18-20-15-10-7-11-3-1-2-4-14(11)16(15)23-18/h1-10H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSHIQPLVMGQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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